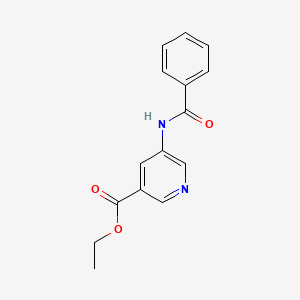
2-(2-(2,2-Dimethoxyethoxy)ethyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2,2-Dimethoxyethoxy)ethyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline-1,3-dione derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science .
準備方法
The synthesis of 2-(2-(2,2-Dimethoxyethoxy)ethyl)isoindoline-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with an appropriate amine derivative in the presence of a solvent such as toluene under reflux conditions . The reaction typically proceeds through the formation of an intermediate, which is then cyclized to form the desired isoindoline-1,3-dione derivative. Industrial production methods often involve similar reaction conditions but on a larger scale, with optimizations for yield and purity .
化学反応の分析
2-(2-(2,2-Dimethoxyethoxy)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoindoline ring, often using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amine derivatives .
科学的研究の応用
2-(2-(2,2-Dimethoxyethoxy)ethyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antipsychotic agent due to its ability to modulate dopamine receptors.
Neuroprotection: Research has shown its potential in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s.
Materials Science: This compound is used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of 2-(2-(2,2-Dimethoxyethoxy)ethyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It modulates the activity of these receptors, which can influence neurotransmitter release and neuronal signaling pathways . This modulation is believed to be responsible for its potential therapeutic effects in neurodegenerative diseases .
類似化合物との比較
2-(2-(2,2-Dimethoxyethoxy)ethyl)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives such as:
特性
分子式 |
C14H17NO5 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC名 |
2-[2-(2,2-dimethoxyethoxy)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H17NO5/c1-18-12(19-2)9-20-8-7-15-13(16)10-5-3-4-6-11(10)14(15)17/h3-6,12H,7-9H2,1-2H3 |
InChIキー |
JWSOVRRYXXHYFH-UHFFFAOYSA-N |
正規SMILES |
COC(COCCN1C(=O)C2=CC=CC=C2C1=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1-iodo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B14032778.png)



![6-Aminohexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14032791.png)
![3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14032795.png)
![[(1S,4S,7S)-3-methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-yl] 4-methylbenzenesulfonate](/img/structure/B14032797.png)

![2-(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14032804.png)





